Cyanic acid

Description

Structure

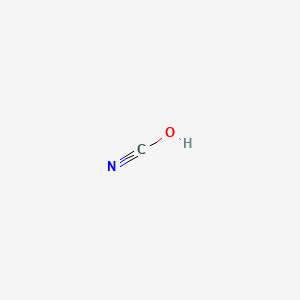

2D Structure

3D Structure

Properties

CAS No. |

420-05-3 |

|---|---|

Molecular Formula |

CHNO |

Molecular Weight |

43.025 g/mol |

IUPAC Name |

cyanic acid |

InChI |

InChI=1S/CHNO/c2-1-3/h3H |

InChI Key |

XLJMAIOERFSOGZ-UHFFFAOYSA-N |

SMILES |

C(#N)O |

Canonical SMILES |

C(#N)O |

melting_point |

-86.0 °C |

Other CAS No. |

420-05-3 71000-82-3 |

physical_description |

Solid |

vapor_pressure |

812.46 mmHg |

Origin of Product |

United States |

Foundational & Exploratory

Prebiotic Synthesis of Cyanic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanic acid (HOCN) and its more stable isomer, isothis compound (HNCO), are considered pivotal molecules in the landscape of prebiotic chemistry. Their role as precursors to key biomolecules, including the building blocks of nucleic acids and peptides, positions them at a critical juncture in the origin of life. This technical guide provides an in-depth exploration of the primary abiotic synthesis pathways of this compound, summarizing key experimental findings, quantitative data, and detailed methodologies. The logical and experimental frameworks of these pathways are further elucidated through structured diagrams.

Introduction

The emergence of life from a non-living world remains one of the most profound scientific inquiries. Central to this question is the abiotic synthesis of small, reactive molecules that can serve as the foundational components for more complex biological structures. Among these, this compound and its isomers have garnered significant attention. Formamide (B127407), a hydrolysis product of hydrogen cyanide, is a plausible precursor for various biogenic molecules.[1] This document details the primary proposed prebiotic synthesis routes for this compound, focusing on thermal decomposition of urea (B33335) and formamide, hydrolysis of cyanogen (B1215507), formation in Miller-Urey-type environments, and photochemical pathways.

Synthesis from Thermal Decomposition of Urea

The thermal decomposition of urea is a well-established and prebiotically plausible route for the synthesis of isothis compound, which can subsequently trimerize to form cyanuric acid.[2][3]

Reaction Pathway

The thermal decomposition of urea proceeds through the formation of isothis compound and ammonia (B1221849).[3] The isothis compound can then undergo trimerization to produce cyanuric acid.

Quantitative Data

| Parameter | Value | Conditions | Reference(s) |

| Temperature Range | 152°C - >250°C | Neat or in various solvents | [2][4] |

| Primary Products | Isothis compound (HNCO), Ammonia (NH3) | Thermal decomposition | [3] |

| Secondary Product | Cyanuric acid | Trimerization of HNCO | [5] |

| Yield of Cyanuric Acid | Up to 88.7% | In kerosene (B1165875) at 180°C | [6] |

| Yield of Cyanuric Acid | ~70% | Ionic liquid-mediated at 220°C for 30 min | [5] |

| Yield of Cyanuric Acid | 52.35% | Neat, 240°C for 20 min | [7] |

Experimental Protocol: Liquid-Phase Synthesis of Cyanuric Acid from Urea

This protocol is adapted from the work of Chen and Wang (2010).[6]

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a vacuum line.

-

Reagents: 20 g of urea and 40 mL of a high-boiling point solvent (e.g., kerosene, diesel, or sulfolane). An optional catalyst, such as ammonium (B1175870) sulfate, can be added.

-

Procedure:

-

Combine the urea and solvent in the round-bottom flask.

-

Stir the mixture at 150°C under vacuum (10 mm Hg).

-

Increase the temperature to the desired reaction temperature (160-220°C).

-

Monitor the reaction by testing for the emission of ammonia (NH3) with pH test paper. The reaction is considered complete when ammonia is no longer evolved.

-

Cool the reaction mixture to 80°C and add 15 mL of water.

-

Stir for 1 hour to precipitate the cyanuric acid.

-

Collect the solid product by filtration and dry it at 150°C for 2 hours to remove any water of crystallization.

-

Signaling Pathway Diagram

Synthesis from Thermal Decomposition of Formamide

Formamide (HCONH2) is a central molecule in many prebiotic scenarios, serving as both a solvent and a precursor to a variety of biomolecules. Its thermal decomposition provides a potential route to cyanic and isothis compound.[8]

Reaction Pathway

Theoretical and experimental studies have shown that the thermal decomposition of formamide can proceed through several channels, including dehydration to produce hydrogen cyanide (HCN) and water, and other pathways that yield isothis compound (HNCO) and this compound (HOCN).[8][9] The presence of solid acid catalysts can favor the dehydration pathway to HCN.[10]

Quantitative Data

| Parameter | Value | Conditions | Reference(s) |

| Temperature Range | 160°C - 220°C | Neat or with catalysts | [11][12] |

| Primary Products | CO, NH3, H2O, HCN, HNCO, HOCN | Thermal decomposition | [8][13] |

| Key Observation | At 185°C, gaseous products are CO2, CO, and NH3. At 220°C, HCN is also detected. | Monitoring of volatile products | [12] |

| Catalytic Effect | Water molecules act as a bifunctional catalyst, lowering the energy barrier for dehydration to HCN. | Quantum chemical computations | [13] |

| Yield of Uracil and Thymine | ~1 mM and ~0.1 mM respectively | Pure formamide heated at 160°C for 24 h | [11] |

Experimental Protocol: Thermal Decomposition of Formamide

This protocol is a generalized procedure based on the findings of various studies.[12]

-

Apparatus: A sealed reaction vessel (e.g., a vacuum-sealed tube) placed inside a tube furnace. A system for analyzing gaseous products, such as an infrared spectrometer, is connected to the reaction vessel.

-

Reagents: Pure formamide. Optional catalysts like clays (B1170129) can be added.

-

Procedure:

-

Place the formamide in the reaction vessel. If using a catalyst, add it to the formamide.

-

Seal the reaction vessel under vacuum.

-

Heat the vessel in the tube furnace to the desired temperature (e.g., 185°C or 220°C) for a prolonged period (e.g., several hours).

-

Continuously or periodically monitor the gaseous products evolved using an infrared spectrometer or other gas analysis technique.

-

After the reaction, cool the vessel and collect any solid or liquid products for analysis.

-

Signaling Pathway Diagram

Other Plausible Synthesis Pathways

Hydrolysis of Cyanogen

Cyanogen ((CN)2) is another potential prebiotic precursor. Its hydrolysis can lead to the formation of cyanate. While detailed prebiotic experimental protocols are scarce, kinetic studies on the hydrolysis of the related compound cyanogen chloride (ClCN) suggest that the reaction is pH-dependent and proceeds via hydroxide-assisted and water-assisted pathways.[14]

Miller-Urey (Spark Discharge) Environments

The classic Miller-Urey experiment, which simulated lightning in a reducing atmosphere, produced a variety of organic molecules, including hydrogen cyanide (HCN).[15][16] HCN is a direct precursor to this compound through hydrolysis. Although not always directly identified, the formation of this compound and its derivatives is highly plausible within the complex chemical milieu of these experiments. The experiments typically involve a gaseous mixture of methane (B114726) (CH4), ammonia (NH3), hydrogen (H2), and water (H2O) subjected to an electrical discharge.[15]

Photochemical Synthesis from Hydrogen Cyanide

Ultraviolet (UV) radiation is a significant energy source in prebiotic chemistry. The photochemical reaction of HCN in the gas phase at 184.9 nm has been shown to produce a variety of products, including cyanogen ((CN)2), which can then be hydrolyzed to cyanate.[17] Photochemical pathways involving HCN are considered significant for the formation of a wide range of prebiotic molecules.[18]

Conclusion

The synthesis of this compound and its isomer, isothis compound, from simple, prebiotically abundant precursors like urea, formamide, and hydrogen cyanide is supported by a growing body of experimental and theoretical evidence. The thermal decomposition of urea and formamide represent robust and well-characterized pathways. While other routes such as cyanogen hydrolysis, formation in spark discharge experiments, and photochemical reactions also contribute to the potential prebiotic inventory of this compound, further research is needed to fully elucidate their specific contributions and efficiencies under plausible early Earth conditions. The continued investigation of these synthesis pathways is crucial for a comprehensive understanding of the chemical origins of life.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Unimolecular decomposition of formamide via direct chemical dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Formamide - Sciencemadness Wiki [sciencemadness.org]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Theoretical study of the decomposition of formamide in the presence of water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The hydroxide-assisted hydrolysis of cyanogen chloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Miller–Urey experiment - Wikipedia [en.wikipedia.org]

- 16. lkouniv.ac.in [lkouniv.ac.in]

- 17. Study on the photochemical reaction of HCN and its polymer products relating to primary chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Illuminating Life’s Origins: UV Photochemistry in Abiotic Synthesis of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of Isocyanic and Cyanic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric relationship between isocyanic acid (HNCO) and this compound (HOCN). It delves into their relative stabilities, the equilibrium that governs their interconversion, and the experimental and computational methodologies employed to elucidate their properties. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who require a detailed understanding of this fundamental chemical phenomenon.

Introduction to Tautomerism in the HNCO/HOCN System

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most common form of tautomerism involves the migration of a proton. In the case of the CHNO isomers, isothis compound (HNCO) and this compound (HOCN) represent a classic example of prototropic tautomerism.[1][2] Isothis compound is the predominant and more stable tautomer, while this compound is the less stable form.[3] The equilibrium heavily favors isothis compound, with this compound existing in very small quantities, estimated to be around 3% of the equilibrium mixture.[3] Pure this compound has not been successfully isolated.[4] The anion formed by the deprotonation of either acid is the cyanate (B1221674) ion ([OCN]⁻), which has resonance structures that delocalize the negative charge.

Quantitative Data Summary

The following tables summarize key quantitative data for isothis compound and this compound, derived from spectroscopic studies and computational chemistry.

Table 1: Molecular Properties of Isothis compound (HNCO) and this compound (HOCN)

| Property | Isothis compound (HNCO) | This compound (HOCN) |

| Molar Mass ( g/mol ) | 43.025 | 43.025 |

| Relative Energy (kcal/mol) | 0 (most stable) | ~21-25 |

| Dipole Moment (Debye) | ~1.6 - 2.2 | ~2.3 |

| pKa | 3.7 | Not determined |

Table 2: Structural Parameters of Isothis compound (HNCO) and this compound (HOCN)

| Parameter | Isothis compound (HNCO) | This compound (HOCN) |

| Bond Length H-N (Å) | ~1.003 | - |

| Bond Length N-C (Å) | ~1.214 | ~1.20 |

| Bond Length C-O (Å) | ~1.163 | ~1.17 |

| Bond Length H-O (Å) | - | ~0.96 |

| Bond Angle H-N-C (°) | ~123.9 | - |

| Bond Angle N-C-O (°) | ~172.6 | - |

| Bond Angle H-O-C (°) | - | ~109.5 |

| Bond Angle O-C-N (°) | - | ~175.8 |

Table 3: Rotational Constants of Isothis compound (HNCO) and this compound (HOCN)

| Rotational Constant | Isothis compound (HNCO) (cm⁻¹) | This compound (HOCN) (cm⁻¹) |

| A | ~30.7 | ~24.9 |

| B | ~0.36 | ~0.35 |

| C | ~0.35 | ~0.34 |

Experimental Protocols

Synthesis of Isothis compound

3.1.1. Thermal Decomposition of Cyanuric Acid

Isothis compound can be prepared by the high-temperature thermal decomposition of its trimer, cyanuric acid (C₃H₃N₃O₃).[3]

-

Apparatus: A tube furnace, a vacuum line, and a cold trap (liquid nitrogen or dry ice/acetone).

-

Procedure:

-

Place cyanuric acid in a flask connected to one end of the tube furnace.

-

Evacuate the system to remove air and moisture.

-

Heat the tube furnace to a temperature range of 300-600 °C.[5]

-

The cyanuric acid vaporizes and decomposes into gaseous isothis compound as it passes through the hot zone.

-

Collect the isothis compound product in the cold trap cooled with liquid nitrogen (-196 °C) or a dry ice/acetone bath (-78 °C).

-

The collected HNCO must be kept cold as it readily polymerizes at temperatures above -20 °C.[3]

-

3.1.2. Protonation of Cyanate Salts

A common laboratory-scale synthesis involves the protonation of a cyanate salt, such as potassium cyanate (KOCN), with a non-volatile acid.[4][6]

-

Apparatus: A reaction flask, a dropping funnel, a vacuum line, and a cold trap.

-

Reagents: Potassium cyanate (KOCN) or sodium cyanate (NaOCN), and a non-volatile acid like stearic acid or oxalic acid.[6]

-

Procedure:

-

Place the cyanate salt in the reaction flask.

-

If using a liquid acid, place it in the dropping funnel. If using a solid acid, mix it with the cyanate salt in the flask.

-

Assemble the apparatus under a vacuum line.

-

Gently heat the reaction mixture while stirring.

-

The isothis compound gas that evolves is passed through the vacuum line and collected in a cold trap.

-

Spectroscopic Characterization

3.2.1. Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy

This technique is used to trap and study reactive species like this compound at very low temperatures.

-

Apparatus: A closed-cycle helium cryostat, a substrate window (e.g., KBr or CsI), a gas deposition system, and an FTIR spectrometer.

-

Procedure:

-

Cool the substrate window within the cryostat to a temperature of around 10-20 K.

-

Prepare a gaseous mixture of the isothis compound precursor (e.g., from the thermal decomposition of cyanuric acid) diluted in an inert matrix gas (e.g., argon or nitrogen) at a high ratio (e.g., 1:1000).

-

Slowly deposit the gas mixture onto the cold substrate. The molecules of isothis compound will be trapped and isolated within the solid inert gas matrix.

-

To generate this compound, the matrix containing isothis compound can be subjected to UV photolysis.

-

Record the infrared spectrum of the matrix-isolated species using the FTIR spectrometer.

-

The vibrational frequencies of the isolated molecules can be compared with theoretical predictions to identify both HNCO and HOCN.

-

Computational Chemistry Workflow

Computational chemistry plays a crucial role in understanding the tautomerism of isocyanic and cyanic acids by providing insights into their structures, energies, and spectroscopic properties.

A typical workflow involves:

-

Structure Optimization: The geometries of both HNCO and HOCN are optimized to find their lowest energy structures. This is often performed using methods like Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).[7][8]

-

Energy Calculation: Single-point energy calculations are then performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain more accurate relative energies between the tautomers.[9]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict their infrared spectra.

-

Transition State Search: To understand the interconversion pathway, a transition state search is performed to locate the saddle point on the potential energy surface connecting the two tautomers.

-

Property Calculation: Other properties such as dipole moments and rotational constants are also calculated and compared with experimental data.

Visualizations

Caption: Tautomeric equilibrium between isothis compound and this compound.

Caption: Experimental workflow for HNCO synthesis and characterization.

Caption: A typical computational chemistry workflow for studying tautomerism.

References

- 1. chegg.com [chegg.com]

- 2. brainly.com [brainly.com]

- 3. Isothis compound - Wikipedia [en.wikipedia.org]

- 4. Isothis compound | 75-13-8 | Benchchem [benchchem.com]

- 5. US5087431A - Catalytic decomposition of cyanuric acid and use of product to reduce nitrogen oxide emissions - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

Quantum chemical calculations of cyanic acid stability

An In-depth Technical Guide to the Quantum Chemical Calculations of Cyanic Acid Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methods used to investigate the stability of this compound (HOCN) and its isomers. We delve into the theoretical protocols, present key quantitative data on relative stabilities and isomerization barriers, and visualize the fundamental computational workflows and energy landscapes.

Introduction: The CHNO Isomer Landscape

This compound (HOCN) is a molecule of significant interest in various chemical fields, including astrochemistry and combustion chemistry. It is part of a group of four isomers with the elemental composition CHNO. These isomers are isothis compound (HNCO), this compound (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC).[1] Quantum chemical calculations have been instrumental in elucidating the energetic relationships between these species. Theoretical studies consistently show that isothis compound (HNCO) is the most stable isomer, with this compound being the next most stable.[1][2] Understanding the relative stabilities and the energy barriers that prevent their interconversion is crucial for predicting their abundance and reactivity in different environments.

Computational Methodologies

The investigation of the potential energy surface of the CHNO isomers relies on sophisticated quantum chemical methods. These computational experiments provide detailed insights into molecular structures, energies, and vibrational frequencies.

Theoretical Protocols

A typical computational study for determining the stability and isomerization pathways of this compound and its isomers involves several key steps:

-

Geometry Optimization: The first step is to find the equilibrium geometry of each isomer and any transition states connecting them. This is achieved by finding the minimum (for stable molecules) or a first-order saddle point (for transition states) on the potential energy surface.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed. For a stable isomer, all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting the reactant and product.[3] These calculations also provide the zero-point vibrational energies (ZPVE), which are used to correct the total electronic energies.

-

Single-Point Energy Calculations: To obtain highly accurate energies, single-point energy calculations are often performed on the optimized geometries using a more computationally expensive, higher level of theory or a larger basis set.

-

Kinetic Analysis: To study the isomerization rates, statistical theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) Master Equation are employed in conjunction with the calculated potential energy surface data.[2]

Commonly employed levels of theory include high-level ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF).[2][4][5] Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is also widely used for its balance of accuracy and computational cost.[2][5]

The choice of basis set is critical for obtaining reliable results. Pople-style basis sets (e.g., 6-311++G(3df,2p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently utilized.[2][5] These calculations are typically carried out using quantum chemistry software packages such as GAUSSIAN.[5]

Relative Stabilities of CHNO Isomers

Quantum chemical calculations have established a clear hierarchy of stability among the CHNO isomers. Isothis compound (HNCO) is the global minimum on the potential energy surface. The other isomers are significantly higher in energy, making them metastable.

| Isomer | Common Name | Relative Energy (kcal/mol) |

| HNCO | Isothis compound | 0.0 |

| HOCN | This compound | 24.7 |

| HCNO | Fulminic Acid | 70.7 (68.2 in another study[5]) |

| HONC | Isofulminic Acid | 84.1 (82.3 in another study[5]) |

| Table 1: Relative energies of CHNO isomers calculated using ab initio methods, with HNCO as the reference. Data from Mladenović & Lewerenz (2008) as cited in a 2010 study.[1] |

Isomerization Pathways and Activation Barriers

The conversion between isomers, such as from the most stable HNCO to HOCN, requires overcoming a significant energy barrier. This high activation energy explains why isomers like HOCN can be observed as distinct species under certain conditions, despite their lower thermodynamic stability.

The direct gas-phase isomerization of HNCO to HOCN is characterized by a very high activation barrier, making it a kinetically unfavorable process at lower temperatures.[2]

| Reaction | Activation Energy (Ea) | Method |

| HNCO → HOCN (gas-phase) | ~93.3 kcal/mol | CCSD(T)//B3LYP with RRKM Analysis[2] |

| HNCO + H₂O → OCN⁻ + H₃O⁺ (in water ice) | 26 ± 2 kJ/mol (~6.2 kcal/mol) | Experimental (FTIR Spectroscopy)[1] |

| OCN⁻ + H₃O⁺ → HOCN + H₂O (in water ice) | 36 ± 1 kJ/mol (~8.6 kcal/mol) | Experimental (FTIR Spectroscopy)[1] |

| Table 2: Activation energies for the isomerization of isothis compound to this compound through different pathways. |

As shown in Table 2, the presence of a medium like water ice can dramatically lower the effective barrier to isomerization by providing an alternative, lower-energy pathway involving proton transfer mediated by water molecules.[1]

Visualizations

Computational Workflow

The following diagram illustrates the standard workflow for the quantum chemical investigation of molecular stability and isomerization.

Caption: A typical workflow for computational analysis of molecular isomers.

Potential Energy Surface of CHNO Isomers

This diagram depicts the relative energies of the four main CHNO isomers and illustrates the high activation barrier for the direct isomerization of isothis compound to this compound.

Caption: Relative energies of CHNO isomers and the HNCO to HOCN barrier.

Conclusion

Quantum chemical calculations provide indispensable tools for understanding the stability and reactivity of this compound and its isomers. The computational data consistently confirms that isothis compound (HNCO) is the most stable form, with other isomers like this compound (HOCN) being significantly less stable. The high activation barriers for gas-phase interconversion are key to the existence of these metastable species. However, environmental factors, such as the presence of water, can facilitate isomerization through lower-energy catalytic pathways. These theoretical insights are crucial for researchers in various fields, enabling more accurate models of chemical processes in complex systems.

References

- 1. Kinetics of the OCN− and HOCN formation from the HNCO + H2O thermal reaction in interstellar ice analogs | Astronomy & Astrophysics (A&A) [aanda.org]

- 2. researchgate.net [researchgate.net]

- 3. Gas Phase Reaction of Isothis compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHNO isomers and derivatives – a computational overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

The Pivotal Role of Cyanic Acid in the Chemical Origins of Life: A Technical Guide

Abstract

The emergence of life from a prebiotic chemical world remains one of the most profound questions in science. Among the simple molecules available on the early Earth, cyanic acid (HNCO) and its precursor, hydrogen cyanide (HCN), are now understood to be central to the synthesis of the foundational building blocks of biology. This technical guide provides an in-depth examination of the multifaceted role of this compound in the chemical origin of life. It details the prebiotic synthesis of this compound, its crucial involvement in the formation of amino acids, peptides, and nucleobases, and its contribution to primitive metabolic pathways and protocellular structures. This document synthesizes key experimental findings, presents detailed protocols of seminal experiments, and offers a quantitative analysis of reaction yields. Visualizations of key chemical pathways and experimental workflows are provided to facilitate a deeper understanding of the chemical logic that may have led to the first living systems. This guide is intended for researchers, scientists, and professionals in the fields of prebiotic chemistry, astrobiology, and drug development who are interested in the fundamental chemical reactions that underpin the origin of life.

Introduction: The Prebiotic Soup and the Rise of a Key Reagent

The "prebiotic soup" hypothesis, famously explored in the Miller-Urey experiment, posits that the oceans of the early Earth were a rich broth of organic molecules formed from simpler inorganic precursors under the influence of energy sources like lightning and ultraviolet radiation.[1][2] Within this chemical milieu, small, reactive molecules capable of forming a diverse range of more complex structures would have been of paramount importance. Hydrogen cyanide (HCN) and its hydrolysis product, this compound (HNCO), have emerged as leading candidates for such a pivotal role.

HCN is readily formed under simulated prebiotic conditions, such as electrical discharges in reducing atmospheres containing methane (B114726), ammonia (B1221849), and nitrogen.[3][4] It serves as a versatile precursor for the synthesis of amino acids and the purine (B94841) nucleobases.[3][4] this compound, in turn, is implicated in the formation of urea (B33335), the pyrimidine (B1678525) nucleobases, and, critically, in the activation of amino acids for peptide bond formation.[5][6] This guide will systematically explore the chemical pathways through which this compound and its related compounds could have contributed to the assembly of the first biomolecules.

Prebiotic Synthesis of this compound and its Derivatives

The availability of this compound on the prebiotic Earth is a prerequisite for its involvement in the origin of life. Experimental evidence points to several plausible formation pathways.

Formation from Hydrogen Cyanide

Hydrogen cyanide, a primary product of Miller-Urey-type experiments, can be hydrolyzed to formamide, which can then be dehydrated to produce this compound.[7] Additionally, the direct oxidation of HCN could have been a source of this compound.

Urea as a Source of this compound

Urea (H₂NCONH₂) is another key prebiotic molecule, synthesized from the reaction of ammonia with this compound, or through the hydrolysis of cyanamide.[8][9] Crucially, the thermal decomposition of urea produces this compound and ammonia.[10] This equilibrium suggests that pools of concentrated urea on the early Earth could have served as a significant reservoir of this compound.[5]

The synthesis of cyanuric acid, a stable trimer of this compound, from urea has been demonstrated under various conditions, providing further evidence for the availability of this compound precursors.[10][11][12][13][14]

Role in the Synthesis of Biological Monomers

This compound and its precursors are implicated in the formation of a wide array of essential biomolecules.

Amino Acid Synthesis

The Strecker synthesis, a well-established pathway for the formation of amino acids, begins with the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to the corresponding amino acid.[3] While HCN is the direct reactant, the overall chemical environment rich in cyanide-derived species is crucial.

Nucleobase Synthesis

The synthesis of pyrimidine nucleobases, cytosine and uracil (B121893), is a critical step in the formation of RNA. Experiments have shown that cyanoacetylene (B89716) (formed from methane and nitrogen in spark discharge experiments) reacts with cyanate (B1221674) (the conjugate base of this compound) to form cytosine.[5] A more efficient pathway involves the reaction of cyanoacetaldehyde (the hydrolysis product of cyanoacetylene) with a concentrated solution of urea, which acts as a source of this compound, to produce cytosine in significant yields.[5][15][16]

The purine nucleobases, adenine (B156593) and guanine, are thought to be derived from the polymerization of hydrogen cyanide.[4]

Formation of Urea and Cyanuric Acid

As mentioned, this compound readily reacts with ammonia to form urea.[8][9] Under conditions of evaporation and heating, this compound can trimerize to form cyanuric acid, a stable molecule that could have accumulated in prebiotic environments.[10][17] Cyanuric acid has been proposed as a potential ancestral nucleobase in a pre-RNA world.[17]

Peptide Formation Mediated by this compound

The polymerization of amino acids into peptides is a central challenge in prebiotic chemistry due to the unfavorable thermodynamics of dehydration in an aqueous environment. This compound provides a plausible solution to this problem by acting as an activating agent.

The process is thought to occur via the formation of N-carbamoylamino acids from the reaction of amino acids with cyanate.[6] These intermediates can then cyclize to form amino acid N-carboxyanhydrides (NCAs), which are highly reactive and readily polymerize to form peptides.[6] This pathway circumvents the need for a direct dehydration reaction.

Involvement in Prebiotic Metabolic Pathways

Recent research suggests that cyanide, the conjugate base of hydrogen cyanide, could have played a role in primitive metabolic cycles. A proposed reductive glyoxylate (B1226380) pathway, mediated by cyanide, could have served as a forerunner to the reductive tricarboxylic acid (rTCA) cycle, a key carbon fixation pathway in some modern microorganisms.[18] This abiotic cycle demonstrates how simple prebiotic molecules could have organized into self-sustaining reaction networks.

Protocell Formation

The polymerization of hydrogen cyanide not only leads to the formation of biomolecule precursors but can also result in the formation of solid organic films.[19][20] Experiments have shown that under simulated early Earth conditions, these HCN polymers can form nano- to micron-sized vesicular structures, or protocells, at gas-water interfaces.[19][20] This suggests a concomitant origin of the building blocks of life and the compartments necessary to house them.

Quantitative Data

The following tables summarize quantitative data from key experiments related to the prebiotic synthesis of molecules involving this compound and its precursors.

| Reaction | Reactants | Conditions | Product | Yield | Reference |

| Cytosine Synthesis | 1 M Cyanoacetaldehyde, Concentrated Urea | Evaporating lagoon model | Cytosine | 30-50% | [5][15] |

| Cytosine Synthesis | 1 M Urea, 1 M Cyanoacetylene | 100°C, 20 hours | Cytosine | 4.8% | [15] |

| Cyanovinylurea Synthesis | 0.1 M Cyanate, 0.1 M Cyanoacetylene | pH 8, Room Temperature, 9 days | Cyanovinylurea | 4.7% | [15] |

| Cyanuric Acid Synthesis | Urea, Kerosene (B1165875) (solvent) | 190°C | Cyanuric Acid | 88.9% | [13][21] |

| Cyanuric Acid Synthesis | Urea, Ammonium Chloride | Heated to 250°C for 15 min | Cyanuric Acid | ~85% | [12] |

| Peptide Formation | Glycine, ATP, 4-amino-5-imidazolecarboxamide, Cyanamide | Dried and heated at 90°C for 24 hours | Glycine peptides | 5% | [22] |

| Peptide Formation | Isoleucine, ATP, 4-amino-5-imidazolecarboxamide, Cyanamide | Dried and heated at 90°C for 24 hours | Isoleucine dipeptide | 17% | [22] |

| Peptide Formation | Phenylalanine, ATP, 4-amino-5-imidazolecarboxamide, Cyanamide | Dried and heated at 90°C for 24 hours | Phenylalanine peptides | 66% | [22] |

Experimental Protocols

Miller-Urey Spark-Discharge Experiment

This protocol is a generalized version based on the original experiment.[1][2][9][23][24]

Materials:

-

A sealed glass apparatus consisting of a 5-liter boiling flask and a smaller flask connected by glass tubing, with electrodes in the smaller flask.

-

Water (H₂O)

-

Methane (CH₄)

-

Ammonia (NH₃)

-

Hydrogen (H₂)

-

Heating mantle

-

High-voltage power source (Tesla coil)

-

Condenser

Procedure:

-

Add 200 mL of water to the boiling flask.

-

Evacuate the apparatus to remove all air.

-

Introduce methane, ammonia, and hydrogen gases into the apparatus. The original experiment used partial pressures of 100 mmHg of H₂, 200 mmHg of CH₄, and 200 mmHg of NH₃.

-

Heat the water in the boiling flask to produce water vapor, which circulates through the apparatus.

-

Apply a continuous electrical discharge between the electrodes in the smaller flask to simulate lightning.

-

Pass the circulating gases through a condenser to cool them and allow for the condensation of any newly formed molecules back into the boiling flask.

-

Allow the experiment to run continuously for one week.

-

After one week, terminate the experiment and collect the aqueous solution for analysis (e.g., by chromatography) to identify the organic molecules formed.

Synthesis of Cyanuric Acid from Urea

This protocol is based on a liquid-phase synthesis method.[13][21]

Materials:

-

Urea

-

Kerosene (or other high-boiling point, non-polar solvent)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle with temperature control

-

Vacuum source

-

pH test paper

Procedure:

-

Add 20 g of urea to 40 mL of kerosene in a round-bottom flask.

-

Stir the mixture and heat to 150°C.

-

Apply a vacuum (e.g., 10 mm Hg).

-

Increase the temperature to 190°C.

-

Monitor the reaction by testing for the emission of ammonia (NH₃) with pH test paper. The reaction is complete when ammonia is no longer evolved.

-

Cool the reaction mixture to 80°C.

-

Add 15 mL of water and stir for 1 hour to precipitate the cyanuric acid.

-

Filter the precipitate and dry it in a vacuum oven.

Visualizations of Key Pathways and Workflows

Prebiotic Synthesis of Pyrimidines

Caption: Prebiotic synthesis pathway of pyrimidines from simple precursors.

Cyanate-Mediated Peptide Formation

Caption: Pathway for peptide bond formation mediated by cyanate.

Experimental Workflow for Miller-Urey Experiment

Caption: Simplified workflow for the Miller-Urey experiment.

Conclusion and Future Directions

The evidence strongly supports a central role for this compound and its chemical relatives in the prebiotic synthesis of the essential molecules of life. From the formation of amino acids and nucleobases to the polymerization of peptides and the emergence of protocellular structures, the chemical reactivity of this simple molecule provides plausible solutions to some of the most challenging questions in origin of life research.

Future research should focus on several key areas. A more detailed quantitative understanding of reaction kinetics and yields under a wider range of plausible prebiotic conditions is needed. The exploration of how these individual chemical pathways could have integrated into more complex, self-sustaining networks is a critical next step. Furthermore, the interplay between the synthesis of organic molecules and the formation of mineral surfaces and protocellular compartments warrants deeper investigation. By continuing to unravel the intricate chemistry of this compound, we move closer to a comprehensive understanding of how life may have arisen on Earth and how it might emerge elsewhere in the universe.

References

- 1. Teach Astronomy - Miller-Urey Experiment [teachastronomy.com]

- 2. britannica.com [britannica.com]

- 3. Miller–Urey experiment - Wikipedia [en.wikipedia.org]

- 4. wwwuser.oats.inaf.it [wwwuser.oats.inaf.it]

- 5. An efficient prebiotic synthesis of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]

- 12. Sciencemadness Discussion Board - Cyanuric acid for use in preparation of cyanates - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Liquid-Phase Synthesis of Cyanuric Acid from Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]

- 16. deepdyve.com [deepdyve.com]

- 17. On the Photostability of Cyanuric Acid and Its Candidature as a Prebiotic Nucleobase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocells may have formed in the proximity of prebiotic compounds - Mapping Ignorance [mappingignorance.org]

- 20. pnas.org [pnas.org]

- 21. mdpi.com [mdpi.com]

- 22. Cyanamide mediated syntheses under plausible primitive earth conditions. III. Synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Conducting Miller-Urey Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Spectroscopic properties of gaseous cyanic acid (HOCN)

An In-depth Technical Guide to the Spectroscopic Properties of Gaseous Cyanic Acid (HOCN)

Introduction

This compound (HOCN) is a simple, linear molecule of significant interest in fields ranging from atmospheric science to astrochemistry. It is the less stable tautomer of isothis compound (HNCO), with HOCN being approximately 21 kcal/mol higher in energy than HNCO.[1] While isothis compound is the predominantly observed isomer, the detection and characterization of this compound provide crucial insights into chemical reaction dynamics, molecular structure, and the composition of interstellar environments. This guide provides a comprehensive overview of the spectroscopic properties of gaseous HOCN, details the experimental protocols for its study, and presents key data for researchers, scientists, and professionals in drug development.

Isomeric Relationship

This compound exists in equilibrium with its more stable isomer, isothis compound. The two are tautomers, differing in the position of a proton. In this equilibrium, isothis compound (HNCO) is the predominant species.[2]

Spectroscopic Properties

The spectroscopic characterization of HOCN provides fundamental information about its rotational, vibrational, and electronic energy levels.

Rotational Spectroscopy

Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, provides highly precise information about the molecular geometry and moments of inertia. For a molecule to be rotationally active, it must possess a permanent dipole moment, which HOCN does. The rotational spectrum consists of a series of absorption lines corresponding to transitions between quantized rotational energy levels.

Laboratory studies have successfully measured the rotational spectrum of HOCN using Fourier Transform Microwave (FTM) spectroscopy and free-space millimeter-wave absorption spectrometers. These experiments have identified and measured a-type transitions for the molecule.[1]

Table 1: Reported Rotational Transitions for HOCN

| Spectrometer Type | Frequency Range | Observed Transitions | Reference |

|---|

| Fourier Transform Microwave (FTM) / Free-space mm-wave | 20-360 GHz | 45 a-type transitions (up to J=17, Ka=4) |[1] |

Vibrational Spectroscopy

Vibrational spectroscopy, commonly performed using Fourier-Transform Infrared (FTIR) spectroscopy, probes the quantized vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching or bending and has a characteristic frequency. The vibrational spectrum of HOCN is indicative of a triple bond between the carbon and nitrogen atoms.[2]

Table 2: Fundamental Vibrational Frequencies of HOCN

| Mode Number | Symmetry | Description | Frequency (cm-1) | Reference |

|---|---|---|---|---|

| 1 | A' | H-O Stretch | 3610 | [3] |

| 2 | A' | C≡N Stretch | 2302 | [3] |

| 3 | A' | O-C Stretch | 1227 | [3] |

| 4 | A' | H-O-C Bend | 1082 | [3] |

| 5 | A' | O-C-N Bend | 460 |[3] |

Electronic Spectroscopy

Electronic spectroscopy involves transitions between different electronic energy states, typically induced by the absorption of ultraviolet (UV) or visible light.[4] When a molecule absorbs a photon of sufficient energy, an electron is promoted from a lower-energy molecular orbital to a higher-energy one.[5][6] For HOCN, possible transitions include promotions of non-bonding (n) and pi (π) electrons to anti-bonding pi (π) orbitals (n → π and π → π*).[4] These transitions result in broad absorption bands, which may exhibit vibrational fine structure.[5]

Experimental Protocols

The study of gaseous HOCN requires specialized experimental setups for its synthesis and spectroscopic analysis.

Synthesis of Gaseous HOCN

Gaseous HOCN for spectroscopic studies is typically generated in situ due to its instability. A common method involves creating an electrical discharge through a mixture of precursor gases.

-

Method : HOCN can be produced in a discharge through water (H₂O) and cyanogen (B1215507) (C₂N₂).[1] The resulting gas mixture is then passed into the sample chamber of the spectrometer for analysis.

Microwave Spectroscopy

Microwave spectroscopy is used to measure the rotational spectrum of gas-phase molecules.[7] A typical experimental setup involves irradiating a low-pressure gas sample with microwave radiation and measuring the absorption as a function of frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for obtaining a high-resolution vibrational spectrum. It utilizes a Michelson interferometer to measure all frequencies simultaneously, offering significant advantages in speed and signal-to-noise ratio over dispersive instruments.[8][9]

-

Methodology :

-

Source : A broadband infrared source emits radiation.[9]

-

Interferometer : The beam enters a Michelson interferometer, which modulates the radiation, producing an interferogram.[9]

-

Sample : The modulated beam passes through a gas cell containing the HOCN sample. For low-concentration gases, a long-pathlength gas cell is often used to increase the absorption signal.[10]

-

Detector : A detector measures the intensity of the transmitted radiation as a function of the interferometer's mirror position.

-

Fourier Transform : A computer performs a Fourier transform on the interferogram to generate the final infrared spectrum (absorbance vs. wavenumber).

-

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions.[11]

-

Methodology :

-

Source : A lamp (e.g., deuterium (B1214612) for UV, tungsten for visible) provides broadband radiation.[12]

-

Monochromator : A monochromator or wavelength selector isolates a specific wavelength of light to pass through the sample.[13]

-

Sample : The monochromatic light passes through a cuvette or gas cell containing the HOCN sample.

-

Detector : A detector measures the intensity of the light transmitted through the sample.

-

Spectrum Generation : The instrument scans through the desired wavelength range, plotting absorbance versus wavelength to generate the electronic spectrum.[14]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Isothis compound - Wikipedia [en.wikipedia.org]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. adpcollege.ac.in [adpcollege.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. jasco-global.com [jasco-global.com]

- 11. agilent.com [agilent.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

The Thermochemistry of Cyanic Acid and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of cyanic acid and its isomers: isothis compound, fulminic acid, and isofulminic acid. This document summarizes key thermodynamic data, outlines relevant experimental methodologies, and visualizes important biochemical pathways involving these compounds, with a particular focus on aspects relevant to chemical biology and drug development.

Thermochemical Data of this compound Isomers

The isomers of this compound (CHNO) exhibit significant differences in their thermodynamic stability, which dictates their reactivity and prevalence. Isothis compound is the most stable isomer, while fulminic acid and isofulminic acid are considerably more energetic and, consequently, less stable.[1][2] this compound itself exists in equilibrium with isothis compound, with the latter being the predominant form.

The standard enthalpies of formation (ΔfH°), a key measure of chemical stability, for these isomers have been determined and are presented in Table 1. This data is crucial for understanding the energy changes associated with reactions involving these molecules.

Table 1: Standard Enthalpy of Formation of this compound and Its Isomers

| Compound | Formula | Isomer Type | ΔfH° (kJ/mol) at 298.15 K | Reference |

| Isothis compound | HNCO | Most Stable | -118.84 ± 0.31 | [3] |

| This compound | HOCN | Tautomer | -14.91 ± 0.49 | [4] |

| Fulminic Acid | HCNO | Isomer | 169.45 ± 0.49 | [3] |

| Isofulminic Acid | HONC | Isomer | 233.67 ± 0.48 | [4] |

Data sourced from Active Thermochemical Tables (ATcT).

The trimer of isothis compound, cyanuric acid, is a stable crystalline solid. Its thermochemical properties are well-characterized and are relevant in various industrial and biological contexts.

Table 2: Thermochemical Data for Cyanuric Acid

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (solid) | -703.5 ± 1.5 | kJ/mol | [7] |

| Standard Enthalpy of Combustion (solid) | -905.8 ± 1.5 | kJ/mol | [7] |

| Standard Molar Entropy (solid) | 142.2 | J/mol·K | [8] |

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical data for unstable molecules like the isomers of this compound requires specialized experimental techniques.

Combustion Calorimetry for Nitrogen-Containing Compounds

Bomb calorimetry is a standard method for determining the enthalpy of combustion of organic compounds.[9][10] For nitrogen-containing compounds, specific procedures are necessary to account for the formation of nitric acid as a byproduct.[11][12][13]

Generalized Protocol:

-

Sample Preparation: A precisely weighed sample (typically < 1 g) of the compound is placed in a sample holder within the bomb calorimeter.[9][14] For volatile or unstable compounds, encapsulation in a gelatin capsule or use of a sealed container may be necessary.

-

Fuse Wire: A fuse wire of known length and mass is connected to the electrodes, with a portion of it in contact with the sample to ensure ignition.[14]

-

Bomb Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 25-30 atm.[9]

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter bucket. The temperature of the water is monitored with a high-precision thermometer.[9][14]

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed is determined by titration of the bomb washings with a standard base solution.

-

Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and the heat of combustion of the fuse wire.[10]

Spectroscopic and Computational Methods

For highly reactive or transient species, direct calorimetric measurements can be challenging. In such cases, a combination of spectroscopic techniques and high-level ab initio quantum mechanical calculations is employed.[5][15]

-

Fourier Transform Microwave (FTMW) Spectroscopy: This technique allows for the precise determination of the rotational constants of molecules in the gas phase. From these constants, accurate molecular structures can be derived, which are essential for computational thermochemical calculations.

-

Ab Initio Calculations: Methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and composite methods like G3, CBS-QB3, and W1 are used to calculate the electronic energies of the isomers.[5][15] By combining these energies with vibrational frequencies obtained from spectroscopy or calculations, accurate enthalpies of formation and other thermodynamic properties can be determined.[5]

Biochemical Pathways and Logical Relationships

Protein Carbamylation by Isothis compound

A crucial pathway with significant implications in drug development and toxicology is the non-enzymatic carbamylation of proteins by isothis compound.[16][17][18][19] Isothis compound is in equilibrium with urea (B33335) in biological systems and can react with nucleophilic groups on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[16][18] This post-translational modification can alter the structure and function of proteins, contributing to various pathological conditions.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of the OCN− and HOCN formation from the HNCO + H2O thermal reaction in interstellar ice analogs | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. atct.anl.gov [atct.anl.gov]

- 4. atct.anl.gov [atct.anl.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Cyanuric acid [webbook.nist.gov]

- 8. chemeo.com [chemeo.com]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. pages.jh.edu [pages.jh.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. srd.nist.gov [srd.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. web.williams.edu [web.williams.edu]

- 15. Gas Phase Reaction of Isothis compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms and consequences of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

Formation of Cyanic Acid in Interstellar Molecular Clouds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanic acid (HNCO) is a molecule of significant interest in astrochemistry and prebiotic chemistry, having been detected in a variety of interstellar environments. Its formation in the cold, diffuse conditions of interstellar molecular clouds is a complex process involving both gas-phase and grain-surface chemistry. This technical guide provides an in-depth overview of the core formation pathways of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key chemical and logical relationships. Understanding the synthesis of HNCO and its isomers (HOCN, HCNO, HONC) in space provides crucial insights into the chemical evolution of molecular clouds and the potential origins of molecules relevant to life.

Introduction

Isothis compound (HNCO) is a well-documented interstellar molecule, observed in environments ranging from cold, dark clouds to warm hot cores.[1][2] The relative abundances of HNCO and its higher-energy isomers, this compound (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC), serve as chemical diagnostics, offering clues to the dominant formation and destruction mechanisms under different physical conditions.[3] While gas-phase models can partially account for the observed abundances in some environments, grain-surface reactions are considered crucial for explaining the prevalence of HNCO, particularly in colder regions.[4] This guide synthesizes current knowledge on the formation of this compound, focusing on the key reactions, their energetics, and the experimental techniques used to study them.

Formation Pathways

The formation of this compound and its isomers in interstellar molecular clouds is believed to proceed through two primary channels: gas-phase reactions and reactions occurring on the surfaces of icy dust grains.

Gas-Phase Formation

Gas-phase formation routes are significant, particularly in warmer regions or areas exposed to UV radiation. A key precursor to HNCO in the gas phase is the NCO radical. One of the primary proposed formation pathways for NCO is the neutral-neutral reaction between atomic nitrogen (N) and the formyl radical (HCO).[4]

Key Gas-Phase Reactions:

-

Formation of the NCO radical: N + HCO → NCO + H

-

Formation of HNCO and isomers from protonated precursors: The dissociative recombination of protonated forms of HNCO and its isomers is another potential gas-phase formation route. For example: H₂NCO⁺ + e⁻ → HNCO + H

The relative importance of different gas-phase reactions is highly dependent on the temperature, density, and radiation field of the specific interstellar environment.

Grain-Surface Formation

At the low temperatures characteristic of molecular clouds (around 10 K), gas-phase species can accrete onto the surfaces of dust grains, forming icy mantles.[5][6] These surfaces act as catalytic sites for the formation of more complex molecules. The hydrogenation of the NCO radical, formed either in the gas phase and then accreted or directly on the grain surface, is a key proposed mechanism for the formation of HNCO and HOCN on interstellar ices.[4]

Key Grain-Surface Reactions:

-

Accretion of Precursors: Gas-phase species like N, CO, and H accrete onto dust grains.

-

Formation of NCO on Grains: The NCO radical can be formed on the surface through reactions such as: N + CO → NCO (on grain surface)

-

Hydrogenation of NCO: Successive hydrogenation of the NCO radical can lead to the formation of HNCO and its isomer HOCN.[4]

-

H + NCO → HNCO (on grain surface)

-

H + NCO → HOCN (on grain surface)

-

The newly formed molecules can then be released back into the gas phase through various desorption mechanisms, including thermal desorption in warmer regions (hot cores), or non-thermal desorption processes like photodesorption induced by UV photons or cosmic rays in colder environments.[7]

Signaling Pathways and Logical Relationships

The interplay between gas-phase and grain-surface chemistry is crucial for understanding the observed abundances of this compound and its isomers. The following diagrams illustrate these interconnected pathways.

Caption: Gas-phase formation pathway of HNCO.

Caption: Grain-surface formation pathway of HNCO and HOCN.

Quantitative Data

The following tables summarize the observed column densities of this compound and its isomers in different interstellar molecular clouds and the rate coefficients for key formation reactions.

Table 1: Column Densities of HNCO and its Isomers in Interstellar Molecular Clouds

| Source | Molecule | Column Density (cm⁻²) | Abundance Ratio (relative to HNCO) | Reference(s) |

| Sgr B2(N) | HNCO | (1.8 ± 0.4) x 10¹⁵ | 1 | [2] |

| HOCN | (1.1 ± 0.2) x 10¹³ | ~0.006 | [2] | |

| HCNO | < 1.0 x 10¹³ | < 0.006 | [8] | |

| Sgr B2(M) | HNCO | (1.3 ± 0.3) x 10¹⁵ | 1 | [2] |

| HOCN | (6.0 ± 1.0) x 10¹² | ~0.005 | [2] | |

| HCNO | < 1.0 x 10¹³ | < 0.008 | [9][8] | |

| TMC-1 | HNCO | (1.1 ± 0.1) x 10¹³ | 1 | |

| HOCN | (1.5 ± 0.3) x 10¹¹ | ~0.014 | [10] | |

| HCNO | (7.8 ± 0.2) x 10¹⁰ | ~0.007 | [10] | |

| B1-b | HNCO | (3.0 ± 0.3) x 10¹² | 1 | [11] |

| HCNO | (7.5 ± 1.1) x 10¹⁰ | ~0.025 | [11] | |

| L1544 | HNCO | (2.0 ± 0.2) x 10¹² | 1 | [11] |

| HCNO | (5.0 ± 0.8) x 10¹⁰ | ~0.025 | [11] |

Note: Upper limits are given for non-detections.

Table 2: Rate Coefficients for Key Formation Reactions

| Reaction | α (cm³ s⁻¹) | β | γ (K) | Temperature Range (K) | Type | Reference(s) |

| N + HCO → NCO + H | 1.0 x 10⁻¹¹ | 0.0 | 0.0 | 10 - 300 | Gas-phase | [4] |

| OH + H₂CO → HCO + H₂O | 2.1 x 10⁻¹¹ (at 107K) | - | - | 22 - 107 | Gas-phase | [12] |

| H + CH⁺ → C⁺ + H₂ | ~1.2 x 10⁻⁹ | - | - | > 60 | Gas-phase | [13] |

| H₂O + HNCO → H₃O⁺ + OCN⁻ (on ice) | - | - | 3127 | Thermal | Grain-surface | [14] |

| OCN⁻ + H₃O⁺ → HOCN + H₂O (on ice) | - | - | 4330 | Thermal | Grain-surface | [14] |

| CO + H → H₂CO (on ice) | - | - | - | 12 - 20 | Grain-surface | [7][15] |

| H₂CO + H → CH₃O/CH₂OH (on ice) | - | - | - | 12 - 20 | Grain-surface | [7][15] |

Note: Rate coefficients are given in the standard Arrhenius-Kooij form: k(T) = α (T/300)β exp(-γ/T). For some reactions, particularly on surfaces, specific rate coefficients are not well-constrained and are described by activation energies (γ) or are studied over a limited temperature range. The formation of H₂CO and CH₃OH via hydrogenation of CO on ice is included as an analogue for hydrogenation reactions on grain surfaces.

Experimental Protocols

The study of interstellar ice chemistry is performed in laboratory settings that simulate the conditions of space. Ultra-high vacuum (UHV) chambers are essential for these experiments.

Experimental Workflow: UV Photoprocessing and Temperature-Programmed Desorption of Interstellar Ice Analogs

This protocol describes a typical experiment to study the formation of molecules like HNCO on icy surfaces through UV irradiation and subsequent thermal processing.

Caption: A typical experimental workflow for studying interstellar ice chemistry.

Detailed Methodologies:

-

UHV Chamber Preparation: The experiment is conducted in a stainless steel ultra-high vacuum (UHV) chamber capable of reaching pressures below 1 x 10⁻¹⁰ mbar.[11][16] This minimizes contamination from residual gases. The chamber is equipped with a cryostat, a sample holder (substrate), gas deposition lines, a UV lamp, a Fourier Transform Infrared (FTIR) spectrometer, and a Quadrupole Mass Spectrometer (QMS).[1][17]

-

Substrate Cooling: The substrate, typically a gold-plated copper or an infrared-transparent material like CsI or KBr, is cooled to temperatures as low as 8-12 K using a closed-cycle helium cryostat.[1][7]

-

Ice Deposition: A pre-prepared gas mixture of astrophysically relevant molecules (e.g., H₂O, CO, NH₃, HCN) is introduced into the chamber through a precision leak valve.[1][17] The gas deposits onto the cold substrate, forming an amorphous ice layer. The composition and thickness of the ice are monitored in real-time using FTIR spectroscopy by observing the characteristic vibrational absorption bands of the deposited molecules.[7][15]

-

UV Irradiation: The ice sample is then irradiated with a UV lamp (e.g., a microwave-discharged hydrogen flow lamp) that simulates the interstellar radiation field.[1][16][18] The UV photons can break chemical bonds and induce the formation of new molecules and radicals within the ice. The chemical evolution of the ice during irradiation is monitored by taking FTIR spectra at regular intervals.[1]

-

Temperature-Programmed Desorption (TPD): After irradiation, the sample is slowly and linearly heated (e.g., at a rate of 1-5 K/min).[9][5][19][20] As the temperature increases, different molecular species desorb from the surface at characteristic temperatures related to their binding energies. The desorbing molecules are detected by a QMS, which measures the mass-to-charge ratio of the ionized species. This allows for the identification of the products formed in the ice and their relative abundances.[7][15]

-

Data Analysis: The TPD spectra (desorption rate vs. temperature) are analyzed to determine the desorption energies and reaction kinetics of the surface processes.[9] By combining the FTIR and QMS data, a comprehensive picture of the chemical transformations occurring in the interstellar ice analog can be constructed.

Conclusion

The formation of this compound in interstellar molecular clouds is a multifaceted process driven by a combination of gas-phase and grain-surface chemistry. While gas-phase reactions provide a viable route, particularly for the precursor radical NCO, grain-surface reactions, especially the hydrogenation of NCO on icy dust grains, are essential to account for the observed abundances of HNCO. The relative abundances of HNCO and its isomers serve as powerful probes of the physical and chemical conditions in different interstellar environments. Laboratory experiments using advanced techniques like UHV chambers, FTIR spectroscopy, and TPD are crucial for elucidating the specific reaction mechanisms and kinetics. Future research, combining astronomical observations, laboratory experiments, and theoretical modeling, will continue to refine our understanding of the formation of this important prebiotic molecule in the cosmos.

References

- 1. aanda.org [aanda.org]

- 2. Interstellar HOCN in the Galactic center region | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. Frontiers | Toward Accurate Formation Routes of Complex Organic Molecules in the Interstellar Medium: The Paradigmatic Cases of Acrylonitrile and Cyanomethanimine [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]

- 6. raa-journal.org [raa-journal.org]

- 7. aanda.org [aanda.org]

- 8. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Discovery of thiofulminic acid with the QUIJOTE line survey: A study of the isomers of HNCS and HNCO in TMC-1 | Astronomy & Astrophysics (A&A) [aanda.org]

- 11. researchgate.net [researchgate.net]

- 12. Is the gas-phase OH+H2CO reaction a source of HCO in interstellar cold dark clouds? A kinetic, dynamic and modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The temperature variation of the CH+ + H reaction rate coefficients: a puzzle finally understood? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [2203.15999] Spatial distribution of HOCN around Sagittarius B2 [arxiv.org]

- 15. [0906.2292] Hydrogenation reactions in interstellar CO ice analogues [arxiv.org]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. pcprakt.userpage.fu-berlin.de [pcprakt.userpage.fu-berlin.de]

- 20. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]

An In-depth Technical Guide to the Hydrolysis Kinetics of Cyanic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of cyanic acid (HNCO) in aqueous solutions. This compound and its conjugate base, cyanate (B1221674) (NCO⁻), are reactive intermediates relevant in various fields, including industrial chemistry, environmental science, and pharmacology. Understanding the rates and mechanisms of their hydrolysis is crucial for predicting their stability, reactivity, and potential biological effects. This document summarizes the key reaction pathways, presents quantitative kinetic data, details experimental protocols for studying these reactions, and provides visual representations of the underlying processes.

Core Concepts in this compound Hydrolysis

This compound is a weak acid with a pKa of approximately 3.7.[1] Consequently, its stability and reaction pathways in aqueous solutions are highly dependent on the pH. The hydrolysis of this compound and cyanate can proceed through different mechanisms, broadly categorized into acidic, neutral, and alkaline conditions.

Hydrolysis in Acidic Solutions

In the presence of strong acids, this compound undergoes rapid and quantitative decomposition to carbon dioxide and ammonium (B1175870) ions.[1] This reaction is catalyzed by hydronium ions (H₃O⁺).

Reaction: HNCO + H₃O⁺ + H₂O → NH₄⁺ + CO₂ + H₂O

The reaction is first-order with respect to both this compound and hydronium ion concentration.

Hydrolysis in Neutral and Near-Neutral Solutions

In the absence of added strong acid, this compound decomposes via a first-order reaction with water.[1] This process involves two main stages. The first is the hydrolysis of this compound to form ammonium bicarbonate. This is followed by a rapid reaction of the formed ammonium bicarbonate with another molecule of this compound to produce ammonium cyanate and carbonic acid.[1]

Reaction Stages:

-

HNCO + 2H₂O → NH₄HCO₃

-

NH₄HCO₃ + HNCO → NH₄NCO + H₂CO₃

Hydrolysis in Alkaline Solutions

In alkaline solutions, the predominant species is the cyanate ion (NCO⁻). The hydrolysis of cyanate is slower than that of this compound and yields ammonium and carbonate ions.[1] This reaction is first-order with respect to the cyanate ion concentration.

Reaction: NCO⁻ + 2H₂O → NH₄⁺ + CO₃²⁻

The rate of this reaction is also influenced by the hydroxide (B78521) ion concentration and can be catalyzed by carbonate ions.[1]

Quantitative Kinetic Data

The following tables summarize the reported kinetic parameters for the hydrolysis of this compound and cyanate under various conditions.

Table 1: Rate Constants for this compound and Cyanate Hydrolysis

| Condition | Reaction | Rate Law | Rate Constant (k) | Temperature (°C) | Ionic Strength (M) | Reference |

| Acidic | HNCO + H₃O⁺ → CO₂ + NH₄⁺ | Rate = k[HNCO][H₃O⁺] | 0.86 L mol⁻¹ min⁻¹ | 1.5 | 1.0 | [1] |

| Neutral | HNCO + 2H₂O → NH₄HCO₃ | Rate = k[HNCO] | 0.011 min⁻¹ | 0 | Not specified | [1] |

| Alkaline | NCO⁻ + 2H₂O → NH₄⁺ + CO₃²⁻ | Rate = k[NCO⁻] | 3.0 x 10⁻³ min⁻¹ | 100 | 0.3 | [1] |

| Neutral (Pure Water) | NCO⁻ + 2H₂O → CO₃²⁻ + NH₄⁺ | Rate = k[NCO⁻] | 2.67 x 10⁻⁴ min⁻¹ | 22 | Not specified | [2] |

| With Ammonium | NCO⁻ + NH₄⁺ → H₂NCONH₂ | Rate = k[NCO⁻][NH₄⁺] | 4.64 x 10⁻⁴ L mol⁻¹ min⁻¹ | 22 | Not specified | [2] |

Table 2: Activation Energies and pKa

| Reaction | Activation Energy (Ea) | Reference |

| HNCO + H₃O⁺ → CO₂ + NH₄⁺ | 14.4 kcal/mol | [3] |

| HNCO + 2H₂O → NH₄HCO₃ | 16 kcal/mol | [1] |

| NCO⁻ + 2H₂O → NH₄⁺ + CO₃²⁻ | 23 kcal/mol | [3] |

| Compound | pKa | Reference |

| This compound (HNCO) | 3.70 | [3] |

Experimental Protocols

The study of this compound hydrolysis kinetics requires precise control of reaction conditions and accurate analytical methods to monitor the disappearance of reactants and the appearance of products.

General Experimental Setup

A typical kinetic experiment involves the following steps:

-

Preparation of Reactant Solutions: A fresh stock solution of this compound is typically prepared by the thermal decomposition of cyanuric acid and dissolving the resulting gas in ice-cold water.[4] Solutions of potassium cyanate can also be used. The concentration of the stock solution is determined by a suitable analytical method, such as titration with silver nitrate.

-

Temperature Control: The reaction is carried out in a thermostatted vessel to maintain a constant temperature.

-

Initiation of the Reaction: The reaction is initiated by mixing the this compound/cyanate solution with a buffer or acid/base solution of the desired pH and ionic strength, which has been pre-equilibrated to the reaction temperature.

-

Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Quenching the Reaction: The reaction in the aliquots is stopped (quenched) to prevent further hydrolysis before analysis. This is often achieved by rapidly changing the pH, for example, by adding excess sodium hydroxide.

-

Analysis of Reactants and Products: The concentrations of cyanate and/or the hydrolysis products (e.g., ammonia) are determined using appropriate analytical techniques.

Analytical Methods

Several methods can be employed to quantify the species involved in this compound hydrolysis:

-

Titration Methods: The concentration of cyanate can be determined by titration with silver nitrate. The amount of ammonia (B1221849) formed can be quantified by distillation into a standard acid solution followed by back-titration.[4]

-

Spectrophotometry: Colorimetric methods are available for the determination of both cyanate and ammonia. For instance, ammonia can be determined using the indophenol (B113434) blue method (Berthelot reaction) or with Nessler's reagent.

-

Chromatography: High-performance liquid chromatography (HPLC) and ion chromatography can be used to separate and quantify cyanate and other ionic species in the reaction mixture.

-

Raman Spectroscopy: This technique allows for the in-situ monitoring of the concentrations of multiple species (cyanate, urea, carbamate, carbonate) simultaneously by measuring the intensity of their characteristic Raman bands.[2]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key hydrolysis pathways and a typical experimental workflow.

Hydrolysis Pathways of this compound

Caption: pH-dependent hydrolysis pathways of this compound.

Experimental Workflow for Kinetic Analysis

Caption: A typical experimental workflow for studying hydrolysis kinetics.

Conclusion

The hydrolysis of this compound is a multifaceted process with kinetics that are highly sensitive to the aqueous environment, particularly pH and temperature. In acidic conditions, the proton-catalyzed pathway leads to rapid degradation, while in neutral and alkaline solutions, the hydrolysis proceeds at a more moderate pace through distinct mechanisms. For researchers in drug development, understanding these kinetics is critical, as cyanate can arise from the degradation of urea-containing pharmaceuticals and has been implicated in protein carbamoylation, a post-translational modification that can alter protein function and immunogenicity. The experimental protocols and kinetic data presented in this guide provide a solid foundation for further investigation and for the development of strategies to control the stability of this compound and cyanate in relevant systems.

References

Theoretical Underpinnings of Cyanic Acid Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanic acid (HOCN) and its more stable tautomer, isothis compound (HNCO), are highly reactive molecules capable of polymerizing into distinct structures, primarily the cyclic trimer cyanuric acid and the linear polymer cyamelide. Understanding the theoretical basis of these polymerization pathways is crucial for controlling the synthesis of related compounds and for comprehending their potential roles in various chemical and biological systems. This technical guide provides an in-depth analysis of the theoretical studies on the polymerization of this compound, with a focus on reaction mechanisms, thermodynamics, and kinetics, supplemented by analogous computational studies and detailed experimental protocols.

Introduction

The polymerization of this compound presents a fascinating case of chemical selectivity, leading to two primary products with vastly different structures and properties. At temperatures above 150°C, the favored product is cyanuric acid (C₃H₃N₃O₃), a stable, six-membered triazine ring.[1] Conversely, below 0°C, polymerization predominantly yields cyamelide, an amorphous, linear polymer with the approximate formula (HNCO)ₓ.[1] This temperature-dependent selectivity points to distinct kinetic and thermodynamic controls over the polymerization pathways. Theoretical and computational chemistry offer powerful tools to elucidate the intricate mechanisms governing these transformations.[2]

This guide synthesizes the current theoretical understanding of this compound polymerization, drawing heavily on analogous computational studies of triazine ring formation. It provides quantitative data from these studies, details relevant experimental procedures, and visualizes the proposed reaction pathways.

Theoretical Studies on the Formation of Cyanuric Acid

Direct and comprehensive theoretical studies on the trimerization of this compound to cyanuric acid are not abundant in the published literature. However, a detailed computational investigation into the formation of a closely related compound, cyanuric chloride (C₃N₃Cl₃) from cyanogen (B1215507) chloride (ClCN), provides significant analogous insights into the mechanistic pathways.[3][4] This study, utilizing ab initio and Density Functional Theory (DFT) calculations, explored two primary mechanisms: a concerted triple association and a stepwise association.

Mechanistic Pathways

Stepwise Association: This mechanism involves the initial dimerization of two this compound molecules to form a four-membered ring intermediate, followed by the addition of a third this compound molecule to yield the final six-membered triazine ring.